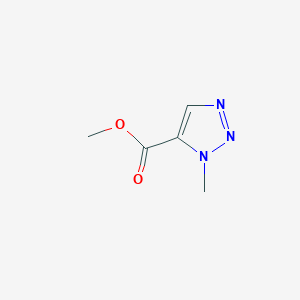
2-氨基-6-甲基烟酰胺
科学研究应用
2-Amino-6-methylnicotinamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
2-Amino-6-methylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 Given its structural similarity to nicotinamide, it is plausible that it may interact with similar targets, such as enzymes involved in the nad (nicotinamide adenine dinucleotide) biosynthetic pathway .
Mode of Action
Based on its structural similarity to nicotinamide, it may act as a precursor to nad, a crucial coenzyme in various biochemical reactions . It could potentially be involved in the regulation of these reactions, influencing cellular metabolism and energy production.
Biochemical Pathways
2-Amino-6-methylnicotinamide, being a derivative of nicotinamide, might be involved in the NAD biosynthetic pathway . NAD is a vital coenzyme that plays a significant role in various biochemical reactions, including those involved in energy production, DNA repair, cell death, and immune response .
Pharmacokinetics
Nicotinamide is known to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Based on its structural similarity to nicotinamide, it might influence cellular metabolism and energy production by acting as a precursor to nad
生化分析
Biochemical Properties
The role of 2-Amino-6-methylnicotinamide in biochemical reactions is not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to active sites, allosteric modulation, or other forms of molecular interaction .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-methylnicotinamide may change over time. This could be due to the product’s stability, degradation, or long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Amino-6-methylnicotinamide can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-Amino-6-methylnicotinamide may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Amino-6-methylnicotinamide within cells and tissues are complex processes that may involve specific transporters or binding proteins .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylnicotinamide typically involves the reaction of 2-chloro-3-cyano-6-methylpyridine with ammonia in an aqueous solution. This reaction yields 2-amino-6-methylnicotinamide as the primary product . The reaction conditions often include maintaining a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of 2-Amino-6-methylnicotinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the desired purity level .
化学反应分析
Types of Reactions: 2-Amino-6-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed:
相似化合物的比较
- 6-Aminonicotinamide
- 2-Amino-5-carbamoylpyridine
- 6-Amino-3-pyridinecarboxamide
Comparison: 2-Amino-6-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with enzymes and other biological targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-amino-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,8,10)(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQDHBKGPBRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















